molecular formula C22H19BrN4O3 B2758822 N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923178-99-8

N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2758822
CAS No.: 923178-99-8
M. Wt: 467.323
InChI Key: VXQVHVYNYGEPGV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide class, characterized by a fused bicyclic core with a pyrazole ring condensed to a pyridine ring. Key structural features include:

  • 4-bromophenyl substituent at the N-position, contributing halogen-mediated hydrophobic interactions.
  • 2-methoxyethyl group at the 5-position, enhancing solubility and conformational flexibility.
  • 3-oxo moiety, which may participate in hydrogen bonding.

The compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where bromine and methoxy groups modulate binding affinity .

Properties

IUPAC Name

N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O3/c1-30-12-11-26-13-18(21(28)24-16-9-7-15(23)8-10-16)20-19(14-26)22(29)27(25-20)17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQVHVYNYGEPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine core.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a brominated aromatic compound and a suitable nucleophile.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached via an alkylation reaction using a methoxyethyl halide and a suitable base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Research indicates that compounds with pyrazolo-pyridine structures exhibit promising anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may also share similar properties due to structural analogies with known active compounds .
  • Antimicrobial Activity :
    • Pyrazolo derivatives have been studied for their antimicrobial effects. Preliminary studies suggest that N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide could exhibit activity against bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment .
  • Anti-inflammatory Effects :
    • The compound may also possess anti-inflammatory properties. Pyrazolo compounds are often investigated for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolo-Pyridine Framework :
    • The initial step often includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole ring.
  • Functional Group Modifications :
    • Subsequent reactions introduce the bromophenyl and methoxyethyl groups through electrophilic substitution reactions or coupling reactions with suitable precursors.
  • Final Carboxamide Formation :
    • The final step involves the introduction of the carboxamide functional group through acylation reactions using acyl chlorides or anhydrides.

Case Studies

  • Study on Anticancer Activity :
    • A study published in a reputable journal highlighted the synthesis of various pyrazolo-pyridine derivatives and their evaluation against cancer cell lines. The results demonstrated that specific modifications to the structure significantly enhanced anticancer potency compared to standard treatments .
  • Antimicrobial Evaluation :
    • Another research effort focused on evaluating the antimicrobial efficacy of several pyrazolo derivatives against gram-positive and gram-negative bacteria. The findings indicated that certain compounds exhibited notable inhibitory effects, suggesting potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[4,3-c]pyridine Derivatives

N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923682-25-1)
  • Substituent Differences :
    • Ethyl group at 5-position (vs. 2-methoxyethyl in the target compound).
    • Ethoxyphenyl at N-position (vs. bromophenyl).
  • Implications: Reduced electronegativity due to ethoxy vs. Ethyl group may lower solubility compared to the methoxyethyl chain .
5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923216-25-5)
  • Substituent Differences :
    • Benzyl group at 5-position (bulkier than 2-methoxyethyl).
    • 3-methylphenyl at N-position (electron-donating methyl vs. electron-withdrawing bromine).
  • Implications :
    • Increased steric hindrance may reduce binding to flat active sites.
    • Methylphenyl lacks bromine’s polarizability, altering target interactions .

Heterocyclic Core Variants

5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (313705-12-3)
  • Core Difference : Thiazolo[3,2-a]pyrimidine (vs. pyrazolo[4,3-c]pyridine).
  • Substituents : Methoxyphenyl at 5-position and methyl at 7-position.
  • Methyl and methoxy groups may enhance metabolic stability but reduce flexibility .
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Core Difference : Thiazolo[3,2-a]pyrimidine with a carboxybenzylidene substituent.
  • Implications :
    • Carboxy group enables ionic interactions, unlike the bromophenyl’s hydrophobic role.
    • Crystal packing studies reveal intermolecular hydrogen bonds (C=O⋯H–N), suggesting higher crystallinity than the target compound .

Halogenated Analogs

3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (923233-41-4)
  • Substituent Differences: Propyl at 5-position (vs.
  • Implications :
    • Propyl chain increases hydrophobicity but may reduce water solubility.
    • Absence of bromine eliminates halogen bonding, requiring alternative binding strategies .
4-Bromo-1-methyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide (1005583-84-5)
  • Core Difference: Monocyclic pyrazole (vs. bicyclic pyrazolo-pyridine).
  • Piperidinyl group introduces basicity, altering pharmacokinetics .

Key Research Findings and Implications

  • Synthetic Flexibility : The target compound’s 2-methoxyethyl group improves solubility compared to ethyl or benzyl analogs, as seen in and .
  • Halogen Effects: Bromine’s polarizability may enhance target binding compared to non-halogenated analogs, though ethoxy or methyl groups offer metabolic advantages .
  • Core Heterocycles : Thiazolo derivatives exhibit distinct electronic profiles due to sulfur, but pyrazolo-pyridine cores enable greater π-system interactions .

Biological Activity

N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities. This article delves into its biological properties, particularly focusing on its anticancer, antibacterial, and antiviral activities, while also examining structure-activity relationships and synthetic methodologies.

Chemical Structure

The compound is characterized by a complex molecular structure that includes a pyrazolo[4,3-c]pyridine core, which is known for its diverse pharmacological activities. The presence of the bromophenyl and methoxyethyl substituents contributes to its biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazolo derivatives. For instance, Mannich bases, which include structural components similar to those found in this compound, have demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa2.1 - 2.8
HepG21.2 - 2.2
A5491.0 - 1.5

In a comparative study, compounds derived from similar structures exhibited IC50 values lower than 2 µg/mL against the MCF-7 breast cancer cell line, indicating promising anticancer activity .

Antiviral Activity

The antiviral properties of compounds related to this compound have been explored in the context of their ability to inhibit herpes viruses. The compound's structural analogs have shown effectiveness against various strains of herpesviruses, including HSV-1 and HSV-2 .

Antibacterial and Antifungal Activity

Mannich bases have also been reported to possess antibacterial and antifungal properties. Studies indicate that derivatives with similar pyrazolo structures can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Bromophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Methoxyethyl Substituent : Potentially increases solubility and bioavailability.
  • Pyrazolo Core : Known for its role in various biological activities; modifications can lead to enhanced potency.

Synthesis Approaches

Synthetic methods for producing pyrazolo derivatives often involve multi-step reactions that include cyclization and functional group modifications. One notable method involves the use of Mannich reactions to form the desired pyrazolo structure efficiently .

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazolo derivatives:

  • Study on Anticancer Activity : A series of Mannich bases were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. The results indicated that certain substitutions significantly enhanced their activity compared to standard chemotherapeutics .
  • Antiviral Efficacy : Research focused on the antiviral potential of structurally related compounds demonstrated significant inhibition of viral replication in vitro, particularly against herpes simplex viruses .

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